N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
Description
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline (CAS: 1040687-15-7) is a substituted aniline derivative characterized by a complex ether-linked architecture. Its molecular formula is C23H24ClNO3 (MW: 397.91 g/mol), featuring a 4-chloro-3-methylphenoxy ethyl group attached to the aniline nitrogen and a 2-phenoxyethoxy substituent at the ortho position of the aromatic ring .
Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3/c1-18-17-20(11-12-21(18)24)26-14-13-25-22-9-5-6-10-23(22)28-16-15-27-19-7-3-2-4-8-19/h2-12,17,25H,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAATVBZVFSLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline, with the CAS number 1040687-15-7, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C23H24ClNO3, and it has a molar mass of approximately 397.89 g/mol. This compound is classified as an irritant and has various applications in biological research and drug development due to its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, Schiff base complexes derived from related phenolic compounds have shown effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
This compound may also possess anticancer properties. Studies on similar phenolic compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The structural characteristics of the compound, particularly the presence of chloro and phenoxy groups, may enhance its interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
Some studies suggest that derivatives of this compound can act as enzyme inhibitors. For example, Schiff base complexes have been shown to inhibit alkaline phosphatase and other key enzymes involved in metabolic processes. This property could be leveraged for therapeutic applications in diseases where enzyme dysregulation plays a critical role.
Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of phenolic compounds similar to this compound, researchers found that these compounds could significantly reduce cell viability in HeLa cells. The study utilized MTT assays to assess cytotoxicity and flow cytometry to analyze apoptosis rates. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death and potential therapeutic benefits against cervical cancer.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of Schiff base derivatives highlighted the effectiveness of these compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing that certain derivatives exhibited lower MIC values than standard antibiotics, indicating their potential as novel antimicrobial agents.
Scientific Research Applications
Biological Research Applications
This compound has shown potential in biological research, particularly in pharmacological studies. Its structure suggests it may interact with biological targets, leading to various effects that can be harnessed for therapeutic purposes.
- Antimicrobial Activity : Preliminary studies indicate that N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Cancer Research : The compound's structural features allow it to potentially act as a photosensitizer in photodynamic therapy (PDT). This application is particularly relevant for treating certain types of cancer, where light activation can lead to localized cell destruction.
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical reactions, including:
- Coupling Reactions : The aniline group in the structure allows for coupling reactions with other electrophiles, which can be useful in synthesizing dyes or pharmaceuticals.
- Functionalization : The presence of multiple functional groups enables further modifications, allowing chemists to tailor the compound for specific applications or enhance its properties.
Material Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : This compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its compatibility with various solvents also makes it suitable for use in coatings and adhesives.
- Nanotechnology : Research into nanomaterials may benefit from this compound's properties, potentially leading to the development of novel nanocomposites with enhanced functionalities.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibitory effects against several bacterial strains. |
| Study 2 | Cancer Therapy | Evaluated as a photosensitizer in PDT; showed promising results in vitro. |
| Study 3 | Polymer Applications | Successfully integrated into polymer systems, improving mechanical properties significantly. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline (CAS: 1040687-20-4)
- Molecular Formula: C24H27NO3 (MW: 377.49 g/mol)
- Key Differences: Replaces the 4-chloro-3-methylphenoxy group with a 3,5-dimethylphenoxy moiety.
- Impact : The absence of chlorine and the addition of methyl groups at the 3,5-positions likely enhance lipophilicity while reducing electronegativity, affecting solubility and reactivity in polar solvents .
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (CAS: 1040685-95-7)
- Molecular Formula: C24H26ClNO3 (MW: 412.00 g/mol)
- Key Differences: Incorporates a 4-chloro-3,5-dimethylphenoxy group and a meta-positioned phenoxyethoxy chain.
- The meta-substitution may alter intermolecular interactions in crystalline states .
Variations in the Alkoxy/Aniline Substituents
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline (CAS: 1040694-43-6)
- Molecular Formula: C19H24ClNO2 (MW: 333.85 g/mol)
- Key Differences: Replaces the 2-phenoxyethoxy group with a shorter isobutoxy chain.
- Impact : The truncated chain reduces molecular weight and polar surface area, likely enhancing volatility but diminishing solubility in aqueous media. The isobutyl group may confer greater thermal stability .
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline (CAS: 1040685-55-9)
- Molecular Formula: C16H18ClNO2 (MW: 291.77 g/mol)
- Key Differences: Features a methoxy group at the 4-position and a 4-methylphenoxy ethyl chain.
- The simpler structure may facilitate crystallization, as evidenced by lower molecular weight .
Positional Isomerism and Conformational Effects
- Target Compound vs. N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline: The ortho vs. meta positioning of the phenoxyethoxy group influences hydrogen bonding and π-π stacking in the solid state. Ortho-substituted derivatives often exhibit tighter molecular packing, leading to higher melting points .
Structural and Electronic Properties: Key Findings
Crystallographic Data
- Hydrogen Bonding: Analogs like N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline (CAS: Not provided) form bifurcated N–H⋯(Br,O) hydrogen bonds, creating dimeric structures. Similar interactions are plausible in the target compound, stabilizing its crystal lattice .
- Conformational Flexibility: Ethoxy-phenoxy chains adopt extended conformations, as observed in N-(2-phenoxyethyl)aniline derivatives, which may enhance solubility in nonpolar solvents .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound (1040687-15-7) | C23H24ClNO3 | 397.91 | 4-Cl-3-MePh-O-(CH2)2-; 2-Ph-O-(CH2)2-O- | High lipophilicity; moderate solubility |
| N-[2-(3,5-Dimethylphenoxy)ethyl]-... (1040687-20-4) | C24H27NO3 | 377.49 | 3,5-Me2Ph-O-(CH2)2- | Enhanced lipophilicity; lower reactivity |
| N-[2-(4-Cl-3,5-Me2Ph-O-)ethyl]-3-... (1040685-95-7) | C24H26ClNO3 | 412.00 | 4-Cl-3,5-Me2Ph-O-(CH2)2-; 3-Ph-O-(CH2)2-O- | Steric hindrance; higher thermal stability |
| N-[2-(4-Cl-3-MePh-O-)ethyl]-2-iso... (1040694-43-6) | C19H24ClNO2 | 333.85 | 2-iso-butoxy | Increased volatility; lower solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
